molecular formula C28H21NO3S B12604609 pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate CAS No. 874102-15-5

pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate

Cat. No.: B12604609
CAS No.: 874102-15-5
M. Wt: 451.5 g/mol
InChI Key: KGOMQWOKFUKXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate: is a fluorescent compound that combines the structural features of pyrene and naphthalene. It is known for its strong fluorescence properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate typically involves the reaction of pyrene with 5-(dimethylamino)naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinates or thiols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

Chemistry:

  • Used as a fluorescent probe in various chemical assays.
  • Employed in the synthesis of other fluorescent compounds.

Biology:

  • Utilized in the labeling of biomolecules for fluorescence microscopy.
  • Applied in the study of protein folding and dynamics.

Medicine:

  • Investigated for potential use in diagnostic imaging.
  • Explored as a marker for tracking cellular processes.

Industry:

Mechanism of Action

The fluorescence of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate is due to the excitation of electrons in the pyrene and naphthalene moieties. Upon excitation, the electrons move to a higher energy state and then return to the ground state, emitting light in the process. This emission is highly sensitive to the environment, making the compound useful as a probe in various applications .

Comparison with Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Similar in structure but lacks the pyrene moiety.

    Pyrene-1-carbaldehyde: Contains the pyrene structure but differs in functional groups.

    Anthracene-9-carbaldehyde: Similar aromatic structure but different functional groups.

Uniqueness:

Properties

CAS No.

874102-15-5

Molecular Formula

C28H21NO3S

Molecular Weight

451.5 g/mol

IUPAC Name

pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C28H21NO3S/c1-29(2)24-10-4-9-22-21(24)8-5-11-26(22)33(30,31)32-25-17-15-20-13-12-18-6-3-7-19-14-16-23(25)28(20)27(18)19/h3-17H,1-2H3

InChI Key

KGOMQWOKFUKXBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.